molecular formula C7H4ClF4N B2840899 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline CAS No. 1807135-05-2

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B2840899
CAS No.: 1807135-05-2
M. Wt: 213.56
InChI Key: XZZNCUORKSLUOX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactionsFor instance, starting from 2-chloro-4-fluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products

The major products formed from these reactions include various substituted anilines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions and reactivity .

Properties

IUPAC Name

3-chloro-2-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZNCUORKSLUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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